molecular formula C11H12N2 B14833320 8-Amino-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

8-Amino-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

Katalognummer: B14833320
Molekulargewicht: 172.23 g/mol
InChI-Schlüssel: ILLPOFKKLABYHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H12N2 This compound is a derivative of naphthalene, characterized by the presence of an amino group and a nitrile group on a tetrahydronaphthalene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amine derivatives in the presence of a suitable catalyst.

Major Products:

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

8-Amino-1,2,3,4-tetrahydronaphthalene-1-carbonitrile finds applications in several scientific fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 8-Amino-1,2,3,4-tetrahydronaphthalene-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can influence biological pathways and processes, making the compound of interest for medicinal chemistry research.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Amino-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the tetrahydronaphthalene backbone

Eigenschaften

Molekularformel

C11H12N2

Molekulargewicht

172.23 g/mol

IUPAC-Name

8-amino-1,2,3,4-tetrahydronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H12N2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h2,4,6,9H,1,3,5,13H2

InChI-Schlüssel

ILLPOFKKLABYHW-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2=C(C1)C=CC=C2N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.